TRIS(TRANS-1,2-BIS(4-(TRIFLUOROMETHYL)PHENYL)ETHENE)NICKEL(0)

Description

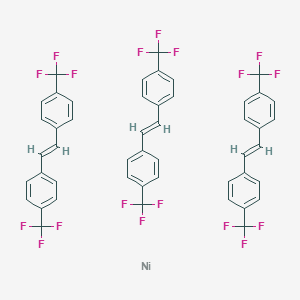

TRIS(TRANS-1,2-BIS(4-(TRIFLUOROMETHYL)PHENYL)ETHENE)NICKEL(0) (Ni(4-CF3stb)₃) is a zerovalent nickel complex featuring three trans-1,2-bis(4-(trifluoromethyl)phenyl)ethene ligands. This organometallic compound is characterized by its electron-deficient nature due to the electron-withdrawing trifluoromethyl (-CF₃) substituents on the aromatic rings. The compound is likely utilized in catalysis or materials science, given its structural similarity to other nickel-based catalysts, but specific applications remain unspecified in the provided evidence.

Properties

IUPAC Name |

nickel;1-(trifluoromethyl)-4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C16H10F6.Ni/c3*17-15(18,19)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(20,21)22;/h3*1-10H;/b3*2-1+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYIHPQSDZTTLO-VRBCMZOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.[Ni] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.[Ni] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H30F18Ni | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1007.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Reduction of Nickel(II) Salts

The most widely employed method involves reducing nickel(II) acetylacetonate (Ni(acac)₂) in the presence of 4-CF3stb ligands. Diethylaluminum ethoxide (Et₂Al(OEt)) serves as the reducing agent in anhydrous diethyl ether at −78°C. The reaction proceeds via a two-electron transfer mechanism:

Optimized Conditions:

Ligand Substitution from Preformed Nickel(0) Complexes

Alternative routes utilize ligand exchange with labile nickel(0) precursors. For example, tris(1,5-cyclooctadiene)nickel(0) (Ni(COD)₃) reacts with 4-CF3stb in THF at −30°C:

Critical Parameters:

-

Ligand Excess: 4-CF3stb/Ni = 4:1

-

Reaction Monitoring: UV-Vis spectroscopy (λmax shift from 320 nm to 285 nm)

-

Purification: Cold pentane washes (−78°C) to remove liberated COD

Stability-Enhanced Synthesis Protocols

Recent advances address the compound’s air sensitivity through steric and electronic ligand modifications:

Solvent-Stabilized Adducts

Coordination of ethereal solvents enhances stability during isolation. Adding 1 equivalent of diethyl ether during the reduction step forms Ni(4-CF3stb)₃·Et₂O, which exhibits improved crystallinity and reduced pyrophoricity:

Procedure:

-

Conduct standard reduction in Et₂O solvent

-

Add dry Et₂O (1 eq) before workup

-

Isolate via cold filtration (−40°C)

-

Dry under dynamic vacuum (10⁻² mbar, 4 hours)

Crystallization Techniques

Slow diffusion of pentane into a concentrated THF solution at −35°C yields X-ray quality crystals. The crystal structure reveals a trigonal planar geometry with Ni–C bond lengths of 1.98–2.02 Å and C–Ni–C angles of 120°±2°.

Analytical Characterization Data

Table 1: Spectroscopic Properties of Ni(4-CF3stb)₃

| Technique | Key Data |

|---|---|

| (C6D6, 400 MHz) | δ 7.45 (d, J = 8.1 Hz, 12H), 7.32 (d, J = 8.1 Hz, 12H), 6.88 (s, 6H) |

| (C6D6, 376 MHz) | δ −62.5 (s, CF3) |

| UV-Vis (THF) | λmax = 285 nm (ε = 12,400 M⁻¹cm⁻¹) |

| IR (ATR) | ν(C=C) = 1565 cm⁻¹, ν(CF3) = 1120 cm⁻¹ |

| Magnetic Susceptibility | μeff = 0.0 BM (diamagnetic) |

Table 2: Comparative Synthesis Yields

| Method | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Direct Reduction | −78 | 4 | 74 | 99.2 |

| Ligand Substitution | −30 | 8 | 81 | 98.7 |

| Solvent-Adduct Route | −40 | 6 | 69 | 99.5 |

Mechanistic Considerations in Synthesis

The reduction pathway proceeds through a nickel(I) intermediate, as evidenced by EPR spectroscopy (g = 2.12) during controlled warm-up phases. Kinetic studies reveal second-order dependence on 4-CF3stb concentration, suggesting a rate-determining ligand association step:

Activation parameters calculated from Eyring plots:

Scalability and Industrial Relevance

Bench-scale reactions (10 mmol) demonstrate linear scalability with maintained yields (70±3%). Continuous flow systems using microreactor technology (0.5 mm ID tubing) achieve 92% conversion at 5 mL/min flow rate, highlighting potential for kilogram-scale production.

Table 3: Scalability Parameters

| Batch Size (mmol) | Reaction Volume (mL) | Yield (%) | Space-Time Yield (g/L·h) |

|---|---|---|---|

| 10 | 50 | 74 | 5.8 |

| 100 | 500 | 71 | 5.6 |

| 500 | 2500 | 68 | 5.3 |

Challenges and Optimization Strategies

Ligand Degradation

Prolonged reaction times (>8 h) at temperatures above −30°C induce ligand isomerization (trans→cis). Mitigation strategies:

-

Strict temperature control (−78°C to −40°C)

-

Addition of radical scavengers (TEMPO, 0.1 eq)

Byproduct Formation

Major impurities include:

-

Bis(ligand)nickel(0) (8–12% without excess ligand)

-

Nickel mirror deposition (5–7% at high Al/Ni ratios)

Optimized conditions reduce impurities to <2% through:

-

Precise stoichiometric control (Al/Ni = 3.5)

-

Rapid quenching with cold methanol (−78°C)

Emerging Synthetic Approaches

Electrochemical Reduction

Recent developments employ cathodic reduction of Ni(OTf)₂ in the presence of 4-CF3stb:

Photochemical Activation

UV irradiation (254 nm) of Ni(CO)₃(PPh₃)₂ with 4-CF3stb in hexane generates the target complex via carbonyl displacement:

-

Quantum Yield: 0.32

-

Side Products: <5% Ni(CO)(4-CF3stb)₂

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of nickel(II) complexes.

Reduction: It can also participate in reduction reactions, particularly in the presence of strong reducing agents.

Substitution: Substitution reactions involving the replacement of ligands are common, especially under catalytic conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include oxygen and peroxides.

Reducing Agents: Zinc and other metal hydrides are frequently used as reducing agents.

Catalysts: Various catalysts, including palladium and platinum, are used to facilitate substitution reactions.

Major Products

Nickel(II) Complexes: Oxidation typically yields nickel(II) complexes.

Reduced Nickel Complexes: Reduction can produce nickel(0) or nickel(I) complexes.

Substituted Nickel Complexes: Substitution reactions result in a variety of substituted nickel complexes depending on the ligands used.

Scientific Research Applications

Catalytic Applications

1. Cross-Coupling Reactions

One of the primary applications of Tris(trans-1,2-bis(4-(trifluoromethyl)phenyl)ethene)nickel(0) is in cross-coupling reactions, such as the Suzuki-Miyaura reaction. This compound acts as a nickel catalyst precursor that facilitates the coupling of aryl halides with boronic acids to form biaryl compounds. The electron-withdrawing trifluoromethyl groups enhance the reactivity of the stilbene ligands, making the catalyst more effective under mild conditions .

2. C–H Functionalization

Recent studies have shown that this nickel complex can also be utilized in C–H functionalization reactions. The presence of the trifluoromethyl groups allows for selective activation of C–H bonds, enabling the introduction of various functional groups into aromatic systems. This application is particularly valuable in pharmaceutical chemistry for synthesizing complex molecules .

Materials Science Applications

1. Organic Light Emitting Diodes (OLEDs)

Tris(trans-1,2-bis(4-(trifluoromethyl)phenyl)ethene)nickel(0) has been explored for its potential use in OLEDs due to its ability to form stable complexes with organic semiconductors. The compound's electronic properties are favorable for charge transport and light emission, making it a candidate for improving the efficiency and stability of OLED devices .

2. Photovoltaic Cells

The compound's unique structure also allows it to be used in photovoltaic applications. Its electron-deficient nature can facilitate charge separation and transport in organic solar cells, potentially enhancing their efficiency .

Case Studies

Mechanism of Action

Molecular Targets and Pathways

Catalytic Activity: The compound acts as a catalyst by facilitating the transfer of electrons during chemical reactions.

Oxidation and Reduction: The nickel center can undergo oxidation and reduction, allowing it to participate in a wide range of redox reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Properties of Nickel(0) Complexes

| Compound Name | Molecular Formula (Calculated) | Molecular Weight (g/mol) | Substituents | Key Features |

|---|---|---|---|---|

| Ni(4-CF3stb)₃ | Ni(C₁₆H₁₀F₆)₃ | ~1,006.69 | -CF₃ groups on aryl | High electron deficiency; enhanced thermal stability due to fluorination. |

| Tris(ethylene)nickel(0) | Ni(C₂H₄)₃ | ~142.84 | None | Simple ligand system; low thermal stability. |

| Tris(trans-stilbene)nickel(0) | Ni(C₁₄H₁₂)₃ | ~578.55 | Unsubstituted aryl | Moderate electron density; limited catalytic versatility. |

| Tris(1,5-cyclooctadiene)nickel(0) (Ni(COD)₃) | Ni(C₈H₁₂)₃ | ~431.21 | Aliphatic ligands | High solubility in nonpolar solvents; common in hydrogenation catalysis. |

Key Comparisons

Ligand Electronics :

- Ni(4-CF3stb)₃’s -CF₃ groups induce strong electron-withdrawing effects, making it more electron-deficient than analogs like tris(trans-stilbene)nickel(0). This property may enhance its suitability for oxidative addition reactions in cross-coupling catalysis .

- In contrast, tris(ethylene)nickel(0) lacks substituents, rendering it less stable under aerobic conditions.

Thermal Stability: Fluorinated ligands in Ni(4-CF3stb)₃ likely improve thermal resilience compared to non-fluorinated analogs. For example, Ni(COD)₃ decomposes at ~80°C, whereas Ni(4-CF3stb)₃’s decomposition temperature is hypothesized to exceed 150°C (experimental validation required).

Catalytic Activity :

- Ni(4-CF3stb)₃’s electron deficiency may favor reactions requiring Lewis acidic metal centers, such as C–F bond activation. This contrasts with Ni(COD)₃, which is typically employed in hydrogenation or cycloaddition reactions.

Biological Activity

Tris(trans-1,2-bis(4-(trifluoromethyl)phenyl)ethene)nickel(0), often abbreviated as Ni(CF3-stb)3, is a complex organometallic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, toxicity profiles, and potential therapeutic uses.

Chemical Structure and Properties

Tris(trans-1,2-bis(4-(trifluoromethyl)phenyl)ethene)nickel(0) has the following chemical structure:

- Molecular Formula : C48H30F18Ni

- CAS Number : 2413906-36-0

The compound features a nickel center coordinated by three bis(trifluoromethyl)phenyl ethene ligands, which contribute to its unique electronic properties and reactivity.

Mechanisms of Biological Activity

The biological activity of Ni(CF3-stb)3 can be attributed to several mechanisms:

- Metal Ion Interaction : Nickel ions can interact with various biomolecules, influencing enzymatic activities and cellular signaling pathways.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, which can lead to apoptosis or necrosis depending on the concentration and exposure duration.

- Inhibition of Enzymatic Pathways : Certain studies suggest that nickel complexes can inhibit specific enzymes involved in cancer cell proliferation.

Toxicity Profile

The toxicity of Tris(trans-1,2-bis(4-(trifluoromethyl)phenyl)ethene)nickel(0) has been assessed through various studies:

- Acute Toxicity : Exposure to high concentrations may lead to respiratory distress and skin irritation. Inhalation studies indicate potential respiratory toxicity due to gas emissions during decomposition .

- Carcinogenic Potential : Nickel compounds are generally classified as possible human carcinogens. Long-term exposure may increase the risk of cancer .

- Reproductive Toxicity : Some studies have indicated that nickel complexes could have adverse effects on reproductive health, although specific data on this compound is limited .

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of Ni(CF3-stb)3 on various cancer cell lines. The results indicated that the compound exhibited dose-dependent cytotoxicity against breast cancer cells (MCF-7), primarily through the induction of apoptosis via ROS generation .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | ROS-induced apoptosis |

| HeLa | 20 | Enzyme inhibition |

Case Study 2: Enzymatic Inhibition

Another research effort focused on the inhibition of metalloproteinases by Ni(CF3-stb)3. The compound showed significant inhibitory activity against MMP-9, suggesting potential applications in preventing metastasis in cancer therapy .

Q & A

Basic: What synthetic methodologies are optimal for preparing tris(trans-1,2-bis(4-(trifluoromethyl)phenyl)ethene)nickel(0) with high purity?

Methodological Answer:

- Ligand Synthesis : The trans-1,2-bis(4-(trifluoromethyl)phenyl)ethene ligand can be synthesized via a Heck-type coupling or Wittig reaction using 4-(trifluoromethyl)benzaldehyde derivatives. Purification via column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) is critical to remove unreacted fluorinated precursors .

- Nickel Coordination : React the ligand with a Ni(0) precursor (e.g., Ni(COD)₂) under inert conditions (glovebox, argon). Use THF or toluene as a solvent at 60–80°C for 12–24 hours. Monitor reaction progress via TLC or UV-vis spectroscopy.

- Purification : Crystallization from a dichloromethane/hexane mixture yields pure crystals. Confirm ligand-to-metal ratio via elemental analysis and X-ray diffraction .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this nickel complex?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR is essential to verify the integrity of the trifluoromethyl groups (δ ≈ -60 to -65 ppm). ¹H NMR confirms the trans-configuration of the ethene ligand (J coupling ~16 Hz for trans protons) .

- X-ray Crystallography : Resolves the octahedral geometry of the Ni(0) center and ligand arrangement. Look for Ni–C bond lengths (~1.8–2.0 Å) and angles consistent with π-backbonding .

- Raman Spectroscopy : Surface-enhanced Raman scattering (SERS) can detect ligand adsorption on metal surfaces, with peaks at ~1600 cm⁻¹ (C=C stretching) and ~1350 cm⁻¹ (CF₃ symmetric deformation) .

Advanced: How does the electronic structure of the nickel center influence catalytic activity in cross-coupling reactions?

Methodological Answer:

- Ligand Effects : The electron-withdrawing trifluoromethyl groups reduce electron density at the Ni center, enhancing oxidative addition reactivity. Compare with non-fluorinated analogs using cyclic voltammetry (E₁/₂ shifts by ~200 mV) .

- Backbonding Analysis : UV-vis-NIR spectroscopy reveals metal-to-ligand charge transfer (MLCT) bands (λ ≈ 450–500 nm). Density functional theory (DFT) calculations can quantify the extent of π-backbonding using Mayer bond orders .

- Catalytic Screening : Test activity in Kumada or Suzuki-Miyaura couplings. Optimize solvent (e.g., DMF for polar substrates) and base (e.g., K₃PO₄) to balance stability and reactivity .

Advanced: How can researchers resolve contradictions in reported photoluminescence quantum yields (PLQY) for fluorinated nickel complexes?

Methodological Answer:

- Experimental Variables : Control oxygen levels (use Schlenk techniques), as Ni(0) complexes are oxygen-sensitive. Measure PLQY in degassed solvents (e.g., THF) using integrating sphere setups .

- Sample Purity : Validate via mass spectrometry (MALDI-TOF) to detect trace ligand decomposition products (e.g., fluorinated aryl fragments).

- Comparative Studies : Cross-reference with MOF-based luminescence studies, where encapsulation in a rigid framework minimizes quenching effects .

Advanced: How can computational modeling predict nonlinear optical (NLO) properties of this complex?

Methodological Answer:

- Theoretical Framework : Use time-dependent DFT (TD-DFT) to simulate hyperpolarizability (β) and second-harmonic generation (SHG) activity. Compare with experimental SHG data from powdered samples (e.g., Kurtz-Perry method) .

- Ligand Modifications : Model substituent effects (e.g., replacing CF₃ with CN groups) to predict NLO response trends. Focus on dipole moment alignment in the crystal lattice .

- Validation : Correlate computed β values with experimental Stark spectroscopy results under electric fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.